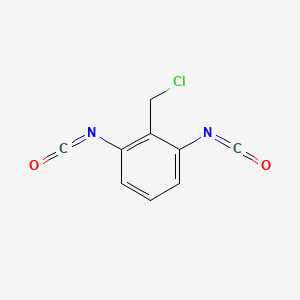
1-Nonyl-1-azacyclotridecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Nonyl-1-azacyclotridecan-2-one is synthesized from cyclododecatriene, which is hydrogenated to form cyclododecane. The cyclododecane is then oxidized with air or oxygen in the presence of boric acid and transition metal salts, such as cobalt (II) acetate, to obtain a mixture of cyclododecanol and cyclododecanone. This mixture is dehydrogenated to cyclododecanone, which is then reacted with hydroxylamine to form cyclododecanone oxime. The oxime undergoes a Beckmann rearrangement in the presence of a strong acid to yield this compound .
Industrial Production Methods
An alternative industrial process involves the photonitrosation of cyclododecane with nitrosyl chloride in the presence of anhydrous hydrogen chloride. The resulting cyclododecanone oxime is extracted with concentrated sulfuric acid and rearranged to this compound by heating to 160°C. This method achieves an overall yield of up to 93% .
Analyse Chemischer Reaktionen
Types of Reactions
1-Nonyl-1-azacyclotridecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.
Major Products
Oxidation: Produces oxides and hydroxyl derivatives.
Reduction: Yields amines and other reduced forms.
Substitution: Results in various substituted lactams and derivatives.
Wissenschaftliche Forschungsanwendungen
1-Nonyl-1-azacyclotridecan-2-one has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of nylon-12 and other polyamides.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Widely used in the production of engineering plastics, automotive parts, and electronic devices.
Wirkmechanismus
The mechanism of action of 1-Nonyl-1-azacyclotridecan-2-one involves its interaction with molecular targets and pathways. As a lactam, it can form hydrogen bonds and interact with various enzymes and receptors. The compound’s cyclic structure allows it to fit into specific binding sites, influencing biological processes and chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caprolactam: Another lactam used in the production of nylon-6.
Valerolactam: Used in the synthesis of nylon-5.
Pyrrolidone: A smaller lactam used in various chemical applications.
Uniqueness
1-Nonyl-1-azacyclotridecan-2-one is unique due to its larger ring size compared to other lactams, which imparts distinct physical and chemical properties. Its ability to form nylon-12, a high-performance engineering plastic, sets it apart from other lactams .
Eigenschaften
CAS-Nummer |
58331-35-4 |
|---|---|
Molekularformel |
C21H41NO |
Molekulargewicht |
323.6 g/mol |
IUPAC-Name |
1-nonyl-azacyclotridecan-2-one |
InChI |
InChI=1S/C21H41NO/c1-2-3-4-5-10-13-16-19-22-20-17-14-11-8-6-7-9-12-15-18-21(22)23/h2-20H2,1H3 |
InChI-Schlüssel |
WTCXHBYLBRORRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCN1CCCCCCCCCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14601706.png)

![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide](/img/structure/B14601727.png)
![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)

![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol](/img/structure/B14601751.png)



![1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601770.png)

![Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane](/img/structure/B14601777.png)

